molecular formula C15H16F3NO5S B2430416 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421494-15-6

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2430416
M. Wt: 379.35
InChI Key: XTYVZQNWDXGZQT-UHFFFAOYSA-N
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Description

Typically, this would include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Synthesis and Catalysis

  • A study by Wang et al. describes the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides using a gold(I)-catalyzed cascade reaction. This process highlights the compound's utility in enriching gold carbenoid chemistry through group migration, indicating its significance in complex organic synthesis processes (Wang et al., 2014).

Crystallography and Molecular Interactions

  • Research by Bats et al. explored two isomorphous benzenesulfonamide crystal structures, emphasizing the role of intermolecular C-H...O, C-H...pi, and C-H...Cl interactions in determining crystal packing. This study suggests the potential of such compounds in the design of materials with specific structural properties (Bats et al., 2001).

Medicinal Chemistry and Drug Design

  • Romagnoli et al. reported on the design and synthesis of 3-arylaminobenzofuran derivatives with significant anti-proliferative and anti-angiogenic activities against cancer cells. These findings underscore the potential of furan-3-ylmethyl benzenesulfonamides in the development of new anticancer therapies (Romagnoli et al., 2015).

Photodynamic Therapy and Photosensitizers

  • A study by Pişkin et al. developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yields. This work suggests applications in photodynamic therapy for cancer treatment, demonstrating the compound's role in the development of photosensitizers (Pişkin et al., 2020).

Synthetic Intermediate and Chemical Properties

  • Sorba et al. discussed the synthesis of functionalized furoxans from benzenesulfonyl substituted derivatives, indicating potential biological applications. This research highlights the compound's versatility as an intermediate in the synthesis of bioactive molecules (Sorba et al., 1996).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO5S/c1-22-9-7-19(10-12-6-8-23-11-12)25(20,21)14-4-2-13(3-5-14)24-15(16,17)18/h2-6,8,11H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYVZQNWDXGZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

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